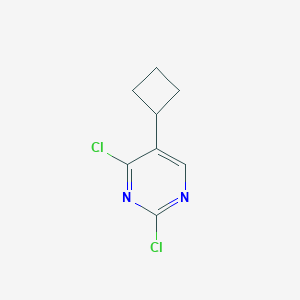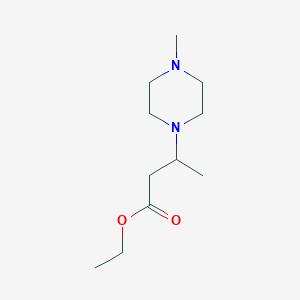
Ethyl 3-(4-methylpiperazin-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-methylpiperazin-1-yl)butanoate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 . It is often used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-methylpiperazin-1-yl)butanoate can be represented by the SMILES notation:CCOC(CC(C)N1CCN(C)CC1)=O . This notation provides a way to represent the structure using ASCII strings.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 3-(4-methylpiperazin-1-yl)butanoate,” focusing on six unique applications:
Antimicrobial Agents
Ethyl 3-(4-methylpiperazin-1-yl)butanoate has shown potential as an antimicrobial agent. Research indicates that derivatives of piperazine, including this compound, exhibit significant antibacterial and antifungal activities. These properties make it a candidate for developing new antibiotics and antifungal medications .
Antitumor Activity
This compound is also being explored for its antitumor properties. Studies have demonstrated that piperazine derivatives can inhibit the growth of certain cancer cells. Ethyl 3-(4-methylpiperazin-1-yl)butanoate could be used in the synthesis of new antitumor drugs, providing a new avenue for cancer treatment .
Neuroprotective Agents
Ethyl 3-(4-methylpiperazin-1-yl)butanoate is being investigated for its neuroprotective effects. Piperazine derivatives have been found to protect neuronal cells from damage, which is crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
The anti-inflammatory properties of Ethyl 3-(4-methylpiperazin-1-yl)butanoate are another area of interest. Research has shown that piperazine derivatives can reduce inflammation, making them useful in treating conditions like arthritis and other inflammatory diseases .
Antipsychotic Agents
Ethyl 3-(4-methylpiperazin-1-yl)butanoate is also being studied for its potential use in antipsychotic medications. Piperazine derivatives have been used in the treatment of psychiatric disorders, and this compound could contribute to the development of new antipsychotic drugs.
These applications highlight the versatility and potential of Ethyl 3-(4-methylpiperazin-1-yl)butanoate in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Propiedades
IUPAC Name |
ethyl 3-(4-methylpiperazin-1-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)9-10(2)13-7-5-12(3)6-8-13/h10H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFUPNFLNHXMRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N1CCN(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methylpiperazin-1-yl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

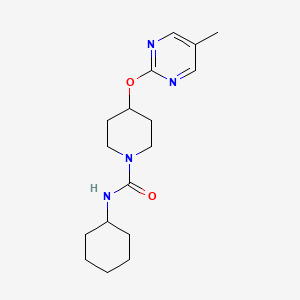
![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2413616.png)
![[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2413619.png)
![1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413621.png)
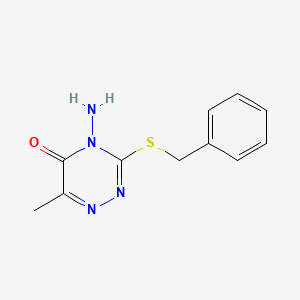

![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)
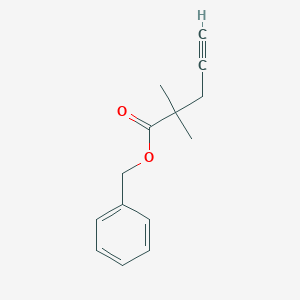
![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)
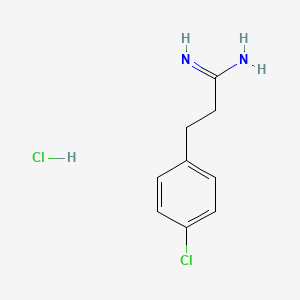
![ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2413632.png)
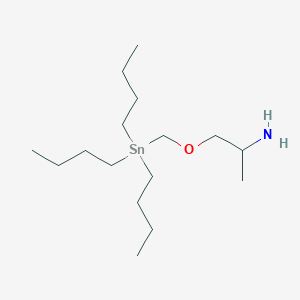
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)
